molecular formula C12H23NO B13022606 4-((4-Methylcyclohexyl)oxy)piperidine

4-((4-Methylcyclohexyl)oxy)piperidine

Cat. No.: B13022606
M. Wt: 197.32 g/mol
InChI Key: OXPMCDBDCSUDDM-UHFFFAOYSA-N
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Description

4-((4-Methylcyclohexyl)oxy)piperidine is a chemical compound with the molecular formula C12H23NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-methylcyclohexyl group attached to the piperidine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylcyclohexyl)oxy)piperidine typically involves the reaction of 4-methylcyclohexanol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Methylcyclohexanol} + \text{Piperidine} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylcyclohexyl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclohexyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-Methylcyclohexyl)oxy)piperidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylcyclohexyl)oxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylcyclohexyl)oxy)methylpiperidine
  • 4-((4-Methylcyclohexyl)oxy)ethylpiperidine
  • 4-((4-Methylcyclohexyl)oxy)propylpiperidine

Uniqueness

4-((4-Methylcyclohexyl)oxy)piperidine is unique due to its specific structural features, including the presence of a 4-methylcyclohexyl group and its attachment to the piperidine ring via an oxygen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxypiperidine

InChI

InChI=1S/C12H23NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h10-13H,2-9H2,1H3

InChI Key

OXPMCDBDCSUDDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CCNCC2

Origin of Product

United States

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